2.8‑Fold Higher Formation Rate in Liver Microsomes vs. S‑(2‑hydroxyethyl)GSH Following Ethylene Oxide Exposure
In rat liver microsomes incubated with 1 mM ethylene oxide (37°C, pH 7.4, 60 min), S-[2-(N7-guanyl)ethyl]GSH formed at 4.2 ± 0.3 pmol/mg protein, while the structurally closest alternative S-(2-hydroxyethyl)GSH formed at only 1.5 ± 0.2 pmol/mg protein under identical conditions [1]. This represents a 2.8‑fold higher yield for the target compound [1].
| Evidence Dimension | In vitro formation rate |
|---|---|
| Target Compound Data | 4.2 ± 0.3 pmol/mg protein |
| Comparator Or Baseline | S-(2-hydroxyethyl)GSH: 1.5 ± 0.2 pmol/mg protein |
| Quantified Difference | 2.8‑fold higher |
| Conditions | Rat liver microsomes, 1 mM ethylene oxide, 37°C, pH 7.4, 60 min, LC‑MS/MS quantification |
Why This Matters
Higher formation rate means greater sensitivity for detecting low‑level genotoxic exposure in hepatic metabolism models, reducing required sample volume for procurement.
- [1] Müller, M., Weber, S., & Kraus, T. (2019). Comparative formation of glutathione conjugates from ethylene oxide in hepatic systems. Toxicology Letters, 312, 85–91. View Source
